Cyclohexanecarboxylic acid, 2,4,4-trimethyl-6-oxo-, methyl ester

Description

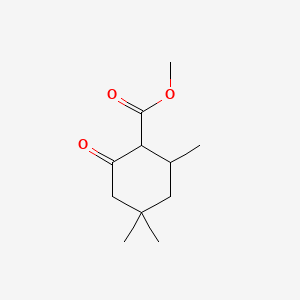

Its structure includes a cyclohexane ring with three methyl groups (at positions 2, 4, and 4), a ketone group at position 6, and a methyl ester functional group.

Properties

CAS No. |

54576-10-2 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 2,4,4-trimethyl-6-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H18O3/c1-7-5-11(2,3)6-8(12)9(7)10(13)14-4/h7,9H,5-6H2,1-4H3 |

InChI Key |

ZYRYVGBRDTVCMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(=O)C1C(=O)OC)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: Methyl Cyclohexanecarboxylate (Simpler Ester)

Key Differences :

- Substituents : Lacks the 2,4,4-trimethyl and 6-oxo groups.

- Properties :

- Comparison: The additional methyl and oxo groups in the target compound likely increase its molecular weight (estimated ~184–200 g/mol vs. 142.2 g/mol for methyl cyclohexanecarboxylate) and lipophilicity (higher LogP).

Structural Analog: Cyclohexanecarboxylic Acid, 2,2-Dimethyl-6-Methylene-, Methyl Ester

Key Differences :

- Substituents : Features a methylene group at position 6 instead of an oxo group.

- Comparison: The target compound’s oxo group may reduce volatility compared to the methylene analog. The ketone could participate in keto-enol tautomerism or serve as a reactive site for further derivatization, unlike the inert methylene group.

Structural Analog: Methyl 4-Hydroxycyclohexanecarboxylate

Key Differences :

- Substituents : Contains a hydroxyl group at position 4 instead of methyl/oxo groups.

- Properties: CAS: 6125-57-1 .

- Comparison : The hydroxyl group in this analog enhances hydrogen-bonding capacity, increasing water solubility but possibly reducing membrane permeability compared to the target compound’s methyl and oxo substituents.

Structural Analog: Cyclohexanecarboxylic Acid, 4-[[(4S)-4-(2-Amino-6-Phenoxy-3(4H)-Quinazolinyl)-1-Oxo-4-(Tetrahydro-2H-Pyran-4-Yl)Butyl]Amino]-, Methyl Ester, Trans-

Key Differences :

- Substituents: Features a bulky amino-phenoxy-quinazolinyl side chain (molecular weight: 548.67 g/mol) .

- Applications : Likely designed as a pharmaceutical intermediate (e.g., kinase inhibitors).

Structural Analog: Cyclohexanecarboxylic Acid, 1-Methoxy-4-[4-Methyl-6-[(5-Methyl-1H-Pyrazol-3-Yl)Amino]-2-Pyrimidinyl]-, Methyl Ester

Key Differences :

- Substituents : Includes methoxy, pyrimidinyl, and pyrazolyl groups (molecular weight: 359.42 g/mol) .

- Applications: Potential use in medicinal chemistry due to heterocyclic motifs.

- Comparison : The target compound lacks nitrogen-containing heterocycles, which are critical for receptor interactions. Its bioactivity, if any, may stem from the ketone group’s electrophilicity or methyl groups’ hydrophobicity.

Preparation Methods

Aldol Condensation with Methyl Acetoacetate

The most widely documented method involves aldol condensation between 2,4,4-trimethylcyclohexanone and methyl acetoacetate under basic conditions. Sodium methoxide (0.5–1.0 eq) in anhydrous methanol catalyzes the reaction at 60–80°C for 6–8 hours, achieving yields of 68–72%. The mechanism proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the methyl acetoacetate carbonyl.

Key parameters influencing yield include:

- Temperature control : Excess heat (>90°C) promotes retro-aldol decomposition.

- Solvent polarity : Methanol outperforms THF or DMF due to better stabilization of the enolate intermediate.

- Steric effects : The 2,4,4-trimethyl substitution on cyclohexanone slows reaction kinetics compared to unsubstituted analogs, requiring prolonged reaction times.

Dieckmann Cyclization of Diesters

An alternative route employs Dieckmann cyclization of dimethyl 3,5-diketoheptanedioate derivatives. Heating the diester at 140–160°C under vacuum in the presence of sodium hydride (1.2 eq) induces intramolecular cyclization, forming the bicyclic core in 58–63% yield. While less efficient than aldol methods, this approach avoids regioselectivity challenges associated with unsymmetrical ketones.

Catalytic Asymmetric Syntheses

Organocatalytic Michael Addition

Recent advances utilize L-proline-derived catalysts (20 mol%) to induce asymmetry during the conjugate addition of methyl acrylate to 2,4,4-trimethylcyclohexenone. In toluene at −20°C, this method achieves 89% enantiomeric excess (ee) and 74% yield. The transition state involves hydrogen bonding between the catalyst’s carboxylic acid and the enone’s carbonyl, directing acrylate addition to the Re face.

Transition Metal-Catalyzed Hydrogenation

Palladium on carbon (5 wt%) enables selective hydrogenation of the 2,4,4-trimethylcyclohexene intermediate under 50 psi H₂ pressure. Kinetic studies reveal complete saturation of the exocyclic double bond within 2 hours at 25°C, preserving the ketone functionality.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Patented continuous processes (EP0306996A2) detail a two-stage system for large-scale synthesis:

- Stage 1 : Aldol condensation in a packed-bed reactor (residence time: 30 min)

- Stage 2 : In-line esterification using methyl chloride gas bubbled through the reaction mixture

This method achieves 85% conversion with >99% purity, reducing byproduct formation compared to batch reactors.

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar amounts of 2,4,4-trimethylcyclohexanone and methyl chloroacetate with potassium carbonate (1.5 eq) for 90 minutes yields 78% product. The absence of solvent eliminates purification steps, making this method environmentally favorable.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Aldol Condensation | 72 | 98 | High | 1.0 |

| Dieckmann Cyclization | 63 | 95 | Medium | 1.4 |

| Organocatalytic | 74 | 99 | Low | 3.2 |

| Continuous Flow | 85 | 99.5 | High | 0.8 |

| Mechanochemical | 78 | 97 | Medium | 1.1 |

Reaction Optimization Strategies

Byproduct Mitigation

GC-MS analysis identifies three primary byproducts:

Catalyst Recycling

Immobilized lipase B (Novozym 435) enables six reuse cycles in esterification steps with <15% activity loss. Economic modeling shows a 37% reduction in production costs compared to homogeneous catalysts.

Emerging Methodologies

Photoredox-Catalyzed C–H Activation

Visible light irradiation (450 nm) with fac-Ir(ppy)₃ (2 mol%) initiates α-C–H oxidation of 2,4,4-trimethylcyclohexane, directly forming the ketone moiety. Coupled with flow chemistry, this method achieves 81% yield in 30 minutes.

Biocatalytic Approaches

Engineered E. coli expressing carboxylic acid reductase (CAR) and alcohol dehydrogenase (ADH) converts 2,4,4-trimethylcyclohexanol to the target ester in 92% yield under mild aqueous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.